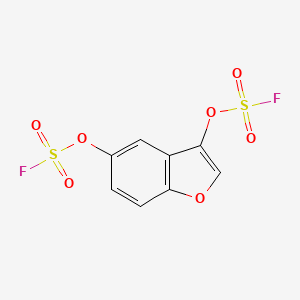
3,5-Bis(fluorosulfonyloxy)-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(fluorosulfonyloxy)-1-benzofuran is a chemical compound characterized by the presence of two fluorosulfonyloxy groups attached to a benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(fluorosulfonyloxy)-1-benzofuran typically involves the introduction of fluorosulfonyloxy groups to a benzofuran precursor. One common method involves the reaction of 3,5-dihydroxybenzofuran with fluorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(fluorosulfonyloxy)-1-benzofuran can undergo various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorosulfonyloxy groups.
Scientific Research Applications
3,5-Bis(fluorosulfonyloxy)-1-benzofuran has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorosulfonyloxy groups into other compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It can be used in the production of specialty chemicals and materials with specific functionalities.
Mechanism of Action
The mechanism by which 3,5-Bis(fluorosulfonyloxy)-1-benzofuran exerts its effects involves the interaction of its fluorosulfonyloxy groups with target molecules. These interactions can lead to the modification of molecular structures and the inhibition of enzymatic activities. The specific pathways involved depend on the context of its application, such as enzyme inhibition in biological studies or functional group modification in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzenethiol
- 3,5-Bis(trifluoromethyl)pyrazolate
- 3,5-Bis(fluorosulfonyl)benzoic acid
Uniqueness
3,5-Bis(fluorosulfonyloxy)-1-benzofuran is unique due to the presence of both fluorosulfonyloxy groups and the benzofuran ring. This combination imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
IUPAC Name |
3,5-bis(fluorosulfonyloxy)-1-benzofuran |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2O7S2/c9-18(11,12)16-5-1-2-7-6(3-5)8(4-15-7)17-19(10,13)14/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCBZNLGDIJHTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OS(=O)(=O)F)C(=CO2)OS(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














